Cas no 937265-83-3 (ARRY-380 analog)

ARRY-380 analog structure
ARRY-380 analog structure
商品名:ARRY-380 analog
CAS番号:937265-83-3
MF:C29H27N7O4S
メガワット:569.634184122086
MDL:MFCD22420817
CID:828451
PubChem ID:42598643

ARRY-380 analog 化学的及び物理的性質

名前と識別子

    • ARRY-380
    • 6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine
    • 6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine
    • ARRY 380
    • HER2-Inhibitor-1
    • ARRY380 analog
    • CS-0484
    • UNII-H32S1659ED
    • ARRY-380 analog
    • 6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine (ACI)
    • ARRY 382
    • ARRY382
    • NCGC00346672-01
    • BCP02833
    • CHEMBL4303303
    • HMS3656B04
    • HER2 Inhibitor 1
    • N-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine
    • BDBM185146
    • S(-)-BZM
    • SW220244-1
    • Discontinued. Please see B802801
    • MS-30296
    • 6-(5-{[(2-methanesulfonylethyl)amino]methyl}furan-2-yl)-N-(3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}phenyl)quinazolin-4-amine
    • DTXSID00239555
    • CCG-270092
    • 4-quinazolinamine, 6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-n-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-
    • BCP9000319
    • 4-QUINAZOLINAMINE, 6-(5-(((2-(METHYLSULFONYL)ETHYL)AMINO)METHYL)-2-FURANYL)-N-(3-METHYL-4-((1,2,4)TRIAZOLO(1,5-A)PYRIDIN-7-YLOXY)PHENYL)-
    • H32S1659ED
    • s2752
    • AKOS026750520
    • BRD-K89709433-001-02-8
    • EX-A1261
    • DB-352332
    • Q27279578
    • SDCCGSBI-0654460.P001
    • J-519597
    • AC-32039
    • NCGC00346672-06
    • SCHEMBL10169911
    • SB16599
    • HY-10531
    • 937265-83-3
    • N-(4-((1,2,4)triazolo(1,5-a)pyridin-7-yloxy)-3-methylphenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine
    • MDL: MFCD22420817
    • インチ: 1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35)
    • InChIKey: QVMNYGOVNWWFKF-UHFFFAOYSA-N
    • ほほえんだ: O=S(CCNCC1=CC=C(C2C=C3C(N=CN=C3NC3C=C(C)C(OC4=CC5N(N=CN=5)C=C4)=CC=3)=CC=2)O1)(C)=O

計算された属性

  • せいみつぶんしりょう: 569.18500
  • どういたいしつりょう: 569.18452354g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 11
  • 重原子数: 41
  • 回転可能化学結合数: 10
  • 複雑さ: 954
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 145Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

  • 密度みつど: 1.43
  • PSA: 144.92000
  • LogP: 6.45570

ARRY-380 analog セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H315-H319
  • 警告文: P305+P351+P338
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

ARRY-380 analog 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A457681-100mg
N-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine
937265-83-3 99%
100mg
$618.0 2025-02-22
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A126334-100mg
ARRY-380
937265-83-3 ≥98%
100mg
¥11741.90 2023-09-04
ChemScence
CS-0484-5mg
ARRY-380 analog
937265-83-3 96.54%
5mg
$144.0 2022-04-26
ChemScence
CS-0484-50mg
ARRY-380 analog
937265-83-3 96.54%
50mg
$900.0 2022-04-26
MedChemExpress
HY-10531-5mg
ARRY-380 analog
937265-83-3 99.19%
5mg
¥1200 2024-04-15
MedChemExpress
HY-10531-10mg
ARRY-380 analog
937265-83-3 99.19%
10mg
¥1950 2024-04-15
MedChemExpress
HY-10531-50mg
ARRY-380 analog
937265-83-3 99.19%
50mg
¥6500 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A51640-50mg
ARRY-380 (analog )
937265-83-3 98%
50mg
¥17758.0 2023-09-08
MedChemExpress
HY-10531-2mg
ARRY-380 analog
937265-83-3 99.19%
2mg
¥866 2023-08-31
MedChemExpress
HY-10531-10mM*1mLinDMSO
ARRY-380 analog
937265-83-3 96.54%
10mM*1mLinDMSO
¥1629 2022-05-18

ARRY-380 analog 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Diarylamines as ErbB inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

ARRY-380 analog Preparation Products

ARRY-380 analog 関連文献

ARRY-380 analogに関する追加情報

Recent Advances in ARRY-380 Analog and Compound 937265-83-3: A Research Briefing

The ARRY-380 analog, a derivative of the well-known HER2/EGFR inhibitor ARRY-380, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, along with the structurally related molecule 937265-83-3, represents a promising avenue for targeted cancer therapies. Recent studies have focused on optimizing their pharmacokinetic properties and enhancing their efficacy against resistant tumor phenotypes.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that the ARRY-380 analog exhibits improved blood-brain barrier penetration compared to its parent compound, making it particularly valuable for treating HER2-positive brain metastases. The study utilized in vitro blood-brain barrier models and in vivo xenograft experiments to validate these findings. Notably, the analog maintained its potent inhibitory activity against HER2 while showing reduced off-target effects.

Parallel research on compound 937265-83-3 has revealed its unique mechanism of action as a dual inhibitor of both HER2 and PI3K pathways. A recent Nature Communications paper (2024) detailed its ability to overcome lapatinib resistance in breast cancer cell lines through this dual-targeting approach. Structural analysis showed that 937265-83-3 binds to an allosteric site on HER2, distinct from the ATP-binding pocket targeted by traditional inhibitors.

Clinical development of these compounds has progressed significantly. Phase I trials for the ARRY-380 analog (NCT identifier: NCT05238493) reported favorable safety profiles with dose-dependent tumor regression in HER2-amplified cancers. Meanwhile, 937265-83-3 has entered preclinical development for combination therapies with CDK4/6 inhibitors, showing synergistic effects in ER+/HER2+ breast cancer models.

From a chemical perspective, both compounds feature optimized quinazoline cores with novel substitutions at the 4-position (for ARRY-380 analog) and a unique sulfonamide linkage (in 937265-83-3). These modifications contribute to their enhanced selectivity and metabolic stability, as confirmed by recent ADMET profiling studies using human liver microsomes.

Future research directions include exploring these compounds' potential in other cancer types with HER2 alterations and developing companion diagnostics to identify patient populations most likely to benefit from treatment. The ongoing optimization of formulation strategies, particularly for improving the oral bioavailability of 937265-83-3, represents another critical area of investigation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:937265-83-3)ARRY-380 analog
A859659
清らかである:99%/99%/99%/99%
はかる:25mg/50mg/100mg/250mg
価格 ($):248.0/371.0/556.0/1040.0
atkchemica
(CAS:937265-83-3)ARRY-380 analog
CL15029
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ